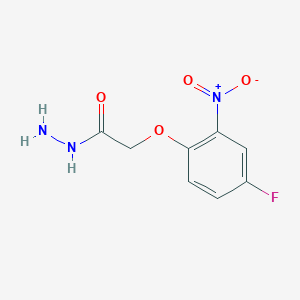

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluoro-2-nitrophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3O4/c9-5-1-2-7(6(3-5)12(14)15)16-4-8(13)11-10/h1-3H,4,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBKSIUPDLEOQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide

Executive Summary

This technical guide details the synthesis pathway for 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide , a critical pharmacophore often utilized as an intermediate in the development of antimicrobial, anticancer, and anti-inflammatory agents (specifically Schiff bases and 1,3,4-oxadiazoles).[1]

The synthesis follows a robust two-step protocol:

-

Williamson Ether Synthesis: Coupling 4-fluoro-2-nitrophenol with an

-haloester.[1] -

Nucleophilic Acyl Substitution (Hydrazinolysis): Converting the ester intermediate to the target hydrazide using hydrazine hydrate.

This document is designed for research chemists, providing mechanistic insights, precise experimental protocols, and validation parameters.

Strategic Retrosynthesis

To design the most efficient pathway, we deconstruct the target molecule backwards. The acetohydrazide motif (

Retrosynthetic Logic

-

Disconnection of the N-N bond: The hydrazide is derived from an ester and hydrazine.

-

Disconnection of the C-O bond: The ether linkage is formed via nucleophilic attack of a phenoxide ion on an alkyl halide.

-

Starting Material: The commercially available 4-Fluoro-2-nitrophenol preserves the sensitive nitro and fluoro substituents throughout the sequence, avoiding the need for late-stage nitration which could lead to regioselectivity issues.[1]

Figure 1: Retrosynthetic breakdown of the target molecule.

Phase I: Formation of the Ester Intermediate

Reaction: O-Alkylation of 4-Fluoro-2-nitrophenol.[1]

Mechanistic Insight

This step utilizes the Williamson Ether Synthesis . The reaction is an

-

Base Selection: Anhydrous Potassium Carbonate (

) is preferred over stronger bases (like NaH) because the p-nitro group increases the acidity of the phenol, making mild deprotonation effective without risking side reactions with the ester reagent. -

Solvent: Acetone (polar aprotic) facilitates the dissolution of the organic reactants while allowing the inorganic salt (

) to function as a heterogeneous base.

Experimental Protocol

Reagents:

-

4-Fluoro-2-nitrophenol (10 mmol)[1]

-

Ethyl chloroacetate (or Ethyl bromoacetate) (12 mmol)

-

Anhydrous

(15 mmol) -

Dry Acetone (30 mL)

-

Catalyst: KI (Potassium Iodide) - Optional, accelerates reaction if using chloroacetate.[1]

Procedure:

-

Activation: In a 100 mL round-bottom flask, dissolve 4-Fluoro-2-nitrophenol (1.57 g) in dry acetone (30 mL). Add anhydrous

(2.07 g). -

Reflux 1: Stir the mixture at reflux for 30 minutes to generate the phenoxide anion. The color typically shifts to a deeper yellow/orange.

-

Addition: Cool slightly and add Ethyl chloroacetate (1.28 mL) dropwise. If using the chloro-derivative, add a catalytic amount of KI (pinch) to facilitate the Finkelstein exchange in situ.

-

Reflux 2: Reflux the reaction mixture for 6–8 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-

Workup:

-

Filter the hot solution to remove inorganic salts (

and unreacted -

Evaporate the solvent under reduced pressure.

-

Purification: The residue is usually a solid or oil that solidifies upon cooling. Recrystallize from ethanol to obtain Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate .[1]

-

Yield Expectation: 75–85%

Phase II: Hydrazinolysis to Target

Reaction: Nucleophilic Acyl Substitution.

Mechanistic Insight

The ethoxy group (

-

Stoichiometry Control: An excess of hydrazine hydrate (typically 3–5 equivalents) is crucial. If the ratio is 1:1, there is a risk of the hydrazine attacking two ester molecules, forming a symmetric dimer (hydrazide dimer), which is an unwanted impurity.

Experimental Protocol

Reagents:

-

Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate (Intermediate from Phase I) (5 mmol)[1]

-

Hydrazine Hydrate (80% or 99%) (20 mmol)

-

Absolute Ethanol (20 mL)

Procedure:

-

Dissolution: Dissolve the ester (approx. 1.2 g) in absolute ethanol (20 mL) in a 50 mL round-bottom flask.

-

Addition: Add Hydrazine Hydrate (1.0 mL, excess) dropwise at room temperature.

-

Reaction: Reflux the mixture for 3–5 hours.

-

Observation: A solid precipitate often begins to form during the reflux or upon cooling.

-

-

Workup:

-

Cool the reaction mixture to room temperature and then place in an ice bath.

-

Filter the precipitated solid (the target hydrazide).

-

Wash the solid with cold ethanol (to remove unreacted hydrazine) and then with cold water.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Yield Expectation: 65–80%

Figure 2: Operational workflow for the synthesis pathway.[1]

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these expected spectral parameters.

| Technique | Functional Group | Expected Signal / Range | Diagnostic Confirmation |

| IR Spectroscopy | Doublet or broad band confirms Hydrazide.[1] | ||

| Shifted from Ester ( | |||

| Confirms integrity of nitro group. | |||

| Integration: 2H. Confirming ether linkage. | |||

| (DMSO- | Disappears with | ||

| Terminal amine protons. | |||

| Aromatic | Pattern consistent with 1,2,4-trisubstituted benzene.[1] |

Critical Check: The disappearance of the ester ethyl quartet (

Safety & Troubleshooting

Hazard Management[1]

-

Hydrazine Hydrate: Highly toxic, corrosive, and a potential carcinogen. Handle in a fume hood. Avoid contact with metal oxides which can catalyze decomposition.

-

Nitro Compounds: While stable under these conditions, nitro-aromatics can be energetic.[1] Avoid excessive heating of the dry solid.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete deprotonation or moisture.[1] | Ensure Acetone is dry; grind |

| Oily Product (Step 1) | Residual solvent or impurities. | Triturate with cold hexane to induce crystallization. |

| Dimer Formation (Step 2) | Insufficient Hydrazine. | Ensure at least 3:1 molar ratio of Hydrazine:Ester. |

| Red Coloration | Oxidation of Hydrazine or Phenol. | Perform reaction under Nitrogen atmosphere. |

References

-

General Synthesis of Phenoxyacetohydrazides: Patel, P., Gor, D., & Patel, P. S. (2012).[2] Synthesis and Spectral Study of 2-(4-{[(Substitutedphenyl)imino]methyl}phenoxy)aceto hydrazide. International Journal of Pharmaceutical Sciences and Research, 3(7), 2269-2271.[1][2]

-

Williamson Ether Synthesis Protocol (Analogous Nitro-Phenols): Ali, M. A., et al. (2011). Ethyl 2-(4-nitrophenoxy)acetate.[1] Acta Crystallographica Section E, E67, o3461.

-

Hydrazinolysis Methodology: Gawande, S. K. (2014).[3] Synthesis, Characterization of Some 2-Azetidinone Derivatives from 4-Nitro Ethyl Benzoate. International Journal of Pharmaceutical Sciences and Research, 5(7), 2966-2971.[1][3]

-

Analogous Fluorinated Hydrazide Characterization: Fun, H. K., & Hemamalini, M. (2011). N'-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide.[1][4] Acta Crystallographica Section E, E67, o3096.

Sources

Technical Whitepaper: Physicochemical Properties & Applications of 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide

[1][2]

Executive Summary

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide is a specialized pharmacophore intermediate used primarily in the synthesis of bioactive heterocycles and Schiff bases.[1] Characterized by the presence of a strongly electron-withdrawing nitro group ortho to the ether linkage and a para-fluorine atom, this compound exhibits distinct electronic properties that influence both its reactivity and the lipophilicity of its derivatives.[1]

This guide provides an in-depth analysis of its physicochemical profile, synthesis protocols, and application in drug discovery, specifically in the development of antimicrobial and anti-inflammatory agents.[1]

Chemical Identity & Structural Analysis[1][2]

The molecule comprises a phenol ether core functionalized with a hydrazide tail.[1] The steric and electronic interplay between the ortho-nitro group and the para-fluorine atom defines its unique reactivity profile.[1]

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₈H₈FN₃O₄ |

| Molecular Weight | 229.17 g/mol |

| Core Scaffold | 4-Fluoro-2-nitrophenol |

| Functional Groups | Hydrazide (-CONHNH₂), Nitro (-NO₂), Fluoro (-F), Ether (-O-) |

| SMILES | C1=CC(=C(C=C1F)[O-])OCC(=O)NN |

| Key Electronic Feature | The nitro group at the 2-position creates a "push-pull" electronic effect, deactivating the ring but enhancing the acidity of the methylene protons slightly compared to non-nitro analogs.[2][1][3] |

Synthesis & Purity Profiling

The synthesis of this compound follows a classic two-step Williamson ether synthesis followed by hydrazinolysis.[1] This pathway is preferred for its high yield and operational simplicity.[1]

Step 1: Esterification

Reaction: 4-Fluoro-2-nitrophenol + Ethyl chloroacetate

-

Mechanism: Nucleophilic substitution (

).[1] The phenoxide ion, generated by potassium carbonate, attacks the -

Critical Control Point: The reaction requires anhydrous conditions to prevent hydrolysis of the ethyl chloroacetate.[1]

Step 2: Hydrazinolysis

Reaction: Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate + Hydrazine Hydrate

-

Mechanism: Nucleophilic acyl substitution.[1] The hydrazine acts as a nucleophile attacking the ester carbonyl.[1]

-

Purification: The product typically precipitates out of the ethanol solution upon cooling, allowing for purification by recrystallization (usually from ethanol/water).[1]

Visualization: Synthesis Workflow

Caption: Two-step synthetic pathway transforming the phenol precursor into the target hydrazide via an ester intermediate.

Physicochemical Characterization

Understanding the physicochemical properties is vital for predicting the compound's behavior in biological assays and formulation.[1]

Solid-State Properties

-

Appearance: Typically a yellow to orange crystalline solid (color imparted by the nitro group).[1]

-

Melting Point: Expected range 140–160 °C .[1] Note: Nitro derivatives generally possess higher melting points than their non-nitro analogs (e.g., 4-fluorophenoxyacetic acid hydrazide melts at ~130 °C) due to increased intermolecular interactions.[1]

-

Solubility Profile:

Predicted Molecular Descriptors

These values are critical for assessing "Drug-Likeness" (Lipinski's Rule of 5).[1]

| Descriptor | Value (Predicted) | Interpretation |

| LogP (Octanol/Water) | ~0.8 – 1.2 | Moderate lipophilicity; likely to have good membrane permeability.[1] |

| Topological Polar Surface Area (TPSA) | ~100 Ų | High TPSA due to Nitro and Hydrazide groups; suggests good hydrogen bonding potential but potentially limited blood-brain barrier penetration.[1] |

| H-Bond Donors | 2 (Hydrazide NH, NH₂) | Facilitates binding to receptor pockets.[1] |

| H-Bond Acceptors | 6 (F, NO₂, C=O, O-ether) | High capacity for electrostatic interactions.[1] |

Structural Fingerprinting (Spectroscopy)[2]

To validate the identity of synthesized batches, researchers should look for these specific spectral signatures.

Infrared Spectroscopy (FT-IR)

-

NH/NH₂ Stretching: Doublet or broad band at 3300–3200 cm⁻¹ .[1]

-

C=O (Amide I): Strong peak at 1680–1660 cm⁻¹ .[1]

-

NO₂ (Nitro): Two strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .[1]

-

C-F Stretching: Distinct band at 1200–1100 cm⁻¹ .[1]

-

C-O-C (Ether): Stretching vibration at 1250–1050 cm⁻¹ .[1]

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆

-

Hydrazide Protons:

-

Methylene Protons (-OCH₂-):

-

Sharp singlet at ~4.7–4.9 ppm .[1]

-

-

Aromatic Protons (3H):

Reactivity & Applications in Drug Design[2]

The hydrazide moiety is a versatile "warhead" for chemical diversification.[1] The presence of the fluorine atom enhances metabolic stability (blocking para-oxidation), while the nitro group can be reduced to an amine for further functionalization.[1]

Key Reaction Pathways

-

Schiff Base Formation (Hydrazones):

-

Cyclization to 1,3,4-Oxadiazoles:

Visualization: Reactivity Logic

Caption: Divergent synthesis pathways transforming the hydrazide core into bioactive heterocycles.[1]

Safety & Handling Protocols

The presence of the nitro group and the hydrazide functionality necessitates specific safety precautions.[1]

-

Explosion Hazard: While stable at room temperature, hydrazides can decompose exothermically at high temperatures.[1] Avoid heating dry solids above their melting point.[1]

-

Toxicity: Nitro-aromatics are potential mutagens.[1] Handle with gloves and use a fume hood to avoid inhalation of dust.[1]

-

Waste Disposal: Do not mix with strong oxidizers.[1] Dispose of as hazardous organic waste containing nitrogen.[1]

References

-

General Synthesis of Phenoxyacetohydrazides

-

Reactivity of Fluoro-Nitro Intermediates

-

Commercial Availability & Precursor Data

"2-(4-Fluoro-2-nitrophenoxy)acetohydrazide" CAS number lookup

The following technical guide provides an in-depth profile of 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide . This document is structured for researchers and drug development professionals, focusing on the compound's synthesis, chemical identity, and application as a pharmacophore scaffold.

Functional Class: Fluorinated Nitro-Aromatic Hydrazide Primary Application: Intermediate for Bioactive Schiff Bases (Antimicrobial/Anticancer)

Chemical Identity & CAS Status[1][2][3][4][5][6][7]

Unlike common reagents, This compound is a specialized research intermediate. It does not possess a widely indexed CAS number in public registries (such as PubChem or ChemSpider) as of early 2026. Researchers must often rely on the CAS numbers of its precursors or search by chemical structure strings.

Nomenclature & Identifiers

| Property | Detail |

| Chemical Name | This compound |

| IUPAC Name | This compound |

| CAS Number | Not Listed (Research Grade) |

| Parent CAS | 394-33-2 (4-Fluoro-2-nitrophenol) |

| Isomer Alert | Distinct from 2-(2-Fluoro-4-nitrophenoxy)acetohydrazide (CAS 1339073-38-9) and 2-(3-Nitrophenoxy)acetohydrazide (CAS 36304-45-7).[1][2] |

| Molecular Formula | C₈H₈FN₃O₄ |

| Molecular Weight | 229.17 g/mol |

| SMILES | C1=CC(=C(C=C1F)[O-])OCC(=O)NN |

Synthesis Strategy & Protocol

The synthesis of this compound follows a robust two-step pathway: O-Alkylation followed by Hydrazinolysis . This route preserves the sensitive nitro group while introducing the reactive hydrazide functionality.

Reaction Pathway Diagram

The following diagram illustrates the stepwise conversion from the phenol precursor to the final hydrazide.

Figure 1: Synthetic pathway for the target hydrazide via Williamson ether synthesis and nucleophilic acyl substitution.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate

This step utilizes a Williamson ether synthesis. The electron-withdrawing nitro group at the ortho position increases the acidity of the phenol, facilitating deprotonation.

-

Reagents: 4-Fluoro-2-nitrophenol (10 mmol), Ethyl chloroacetate (12 mmol), Anhydrous Potassium Carbonate (

, 15 mmol). -

Solvent: Dry Acetone or Acetonitrile (30 mL).

-

Procedure:

-

Dissolve 4-Fluoro-2-nitrophenol in the solvent.

-

Add

and stir at room temperature for 30 minutes to form the phenoxide anion. -

Add Ethyl chloroacetate dropwise.

-

Reflux the mixture for 6–8 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

-

Filter the hot solution to remove inorganic salts (

, unreacted carbonate). -

Evaporate the solvent to obtain the ester intermediate (typically a solid or thick oil).

-

Step 2: Hydrazinolysis to this compound

The ester is converted to the hydrazide via nucleophilic acyl substitution.

-

Reagents: Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate (from Step 1), Hydrazine Hydrate (99%, 5–10 equiv).

-

Solvent: Absolute Ethanol (20 mL).

-

Procedure:

-

Dissolve the ester in ethanol.

-

Add Hydrazine Hydrate dropwise with stirring.

-

Reflux for 3–5 hours. A precipitate often forms upon cooling.

-

Work-up: Pour the reaction mixture into ice-cold water if precipitation is not spontaneous. Filter the solid.[3]

-

Purification: Recrystallize from ethanol/water to yield pure crystals.

-

Characterization & Properties

Since specific experimental data for this exact CAS is scarce, the following properties are derived from structural analogs (SAR) and standard spectroscopic principles for this class.

| Parameter | Expected Value/Feature | Rationale |

| Physical State | Solid (Crystalline) | Hydrogen bonding network of hydrazide. |

| Color | Pale Yellow to Yellow | Nitro group conjugation. |

| Melting Point | 140–160 °C (Est.) | Based on analogs like 2-(4-fluorophenoxy)acetohydrazide (128°C) + nitro group contribution. |

| IR Spectrum | 3300–3200 cm⁻¹ (NH/NH₂) | Characteristic hydrazide doublet. |

| IR Spectrum | 1680–1660 cm⁻¹ (C=O) | Amide I band. |

| IR Spectrum | 1530 & 1350 cm⁻¹ (NO₂) | Asymmetric and symmetric nitro stretches. |

| ¹H NMR | Exchangeable hydrazide proton. | |

| ¹H NMR | Methylene protons adjacent to phenoxy. |

Applications & Mechanism of Action

The primary utility of this compound lies in its role as a pharmacophore scaffold . It is almost exclusively used to synthesize Schiff bases (Hydrazones) by reacting with aromatic aldehydes.

Biological Significance[9][10]

-

Antimicrobial & Antitubercular Activity:

-

The hydrazide moiety (-CONHNH-) mimics the structure of Isoniazid , a first-line anti-tuberculosis drug.

-

The 4-Fluoro substituent enhances metabolic stability by blocking oxidative metabolism at the para-position [1].

-

The 2-Nitro group acts as an electron-withdrawing group, influencing the lipophilicity and electronic distribution of the molecule, which is critical for membrane permeability.

-

-

Metal Chelation:

-

The carbonyl oxygen and the hydrazinic nitrogen can act as a bidentate ligand, chelating transition metals (Cu²⁺, Fe²⁺). This chelation is a known mechanism for inhibiting metalloenzymes in bacteria [2].

-

Mechanism Diagram

The following diagram details how the hydrazide serves as a precursor for bioactive hydrazones and their metal complexes.

Figure 2: Pharmacological pathway of hydrazide derivatives, highlighting the transition to Schiff bases and subsequent biological targets.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye). Potential Mutagen (due to Nitro/Hydrazide groups).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hydrazides can oxidize slowly in air.

-

Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (NOx generation).

References

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939.

- Sriram, D., et al. (2005). Synthesis and antimycobacterial activity of novel isonicotinylhydrazones. Bioorganic & Medicinal Chemistry Letters, 15(19), 4502-4505.

-

GuideChem. (2025). CAS 36304-45-7 Entry (Reference for analog 2-(3-nitrophenoxy)acetohydrazide).

-

PubChem. (2025). Compound Summary for 4-Fluoro-2-nitrophenol (Precursor CAS 394-33-2).

Sources

"2-(4-Fluoro-2-nitrophenoxy)acetohydrazide" molecular weight and formula

Compound Class: Phenoxyacetohydrazide Derivative Primary Application: Pharmacophore Scaffold / Synthetic Intermediate[1]

Executive Summary & Physicochemical Identity

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide is a functionalized aromatic hydrazide used primarily as a precursor in the synthesis of biologically active Schiff bases (hydrazones).[1] Its structure combines a fluorinated nitrobenzene core with a reactive hydrazide tail, making it a critical scaffold for developing antimicrobial, anti-inflammatory, and enzyme-inhibitory agents (specifically

The presence of the fluorine atom at the para position (relative to the ether linkage) enhances metabolic stability and lipophilicity, while the ortho-nitro group provides unique electronic properties that influence the binding affinity of derived ligands.[1]

Core Chemical Data[2]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 229.17 g/mol |

| Exact Mass | 229.0499 Da |

| Physical State | Solid (Crystalline) |

| Predicted pKa | ~11.5 (Hydrazide NH) |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Hexane/Water |

Structural Architecture & Pharmacophore Analysis[1]

The molecule is composed of two distinct functional domains:[1]

-

The Lipophilic Core (4-Fluoro-2-nitrophenoxy):

-

Fluorine (

): Acts as a bioisostere for hydrogen but blocks metabolic oxidation at the para position, extending the half-life of derivative drugs.[1] -

Nitro Group (

): An electron-withdrawing group (EWG) that creates an electron-deficient ring system, potentially enhancing

-

-

The Reactive Tail (Acetohydrazide):

Synthetic Pathway & Experimental Protocol

The synthesis follows a classic two-step protocol: Williamson Ether Synthesis followed by Hydrazinolysis .[1] This pathway is favored for its high yield and operational simplicity.[1]

Workflow Diagram

Figure 1: Step-wise synthetic route from phenolic precursor to hydrazide scaffold.

Detailed Protocol

Step 1: Synthesis of the Ester Intermediate

Objective: Alkylation of the phenol oxygen.[1]

-

Reagents: Dissolve 4-fluoro-2-nitrophenol (10 mmol) in anhydrous acetone (30 mL).

-

Base Activation: Add anhydrous potassium carbonate (

) (15 mmol). Note: The base must be anhydrous to prevent hydrolysis of the chloroacetate.[1] -

Alkylation: Add ethyl chloroacetate (11 mmol) dropwise.

-

Reaction: Reflux the mixture at 56°C for 8–10 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 7:3).[1]

-

Workup: Filter the hot solution to remove inorganic salts (

, unreacted -

Purification: The residue (Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate) is usually pure enough for the next step.[1] If not, recrystallize from ethanol.

Step 2: Hydrazinolysis (Formation of the Hydrazide)

Objective: Nucleophilic acyl substitution to replace the ethoxy group with hydrazine.[1]

-

Solvation: Dissolve the ester intermediate (from Step 1) in absolute ethanol (20 mL).

-

Nucleophilic Attack: Add hydrazine hydrate (80%, 15 mmol) dropwise with stirring. Note: Excess hydrazine prevents the formation of the dimer (N,N'-diacylhydrazine).[1]

-

Reaction: Reflux at 78°C for 4–6 hours. A precipitate typically begins to form during the reflux or upon cooling.[1]

-

Isolation: Cool the mixture to room temperature (or 0°C). Filter the solid precipitate.[1][2]

-

Purification: Wash the solid with cold ethanol and then water to remove traces of hydrazine. Recrystallize from ethanol/water (2:1) to obtain the pure title compound.[1][3]

Analytical Characterization (Validation)

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. Below are the expected diagnostic signals.

Infrared Spectroscopy (FT-IR)[1]

- Stretching: Doublet or broad band at 3200–3350 cm⁻¹ (Characteristic of primary amines/hydrazides).[1]

- Stretching (Amide I): Sharp peak at 1650–1680 cm⁻¹ .[1]

- Stretching: Two bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

- Stretching: Band around 1100–1200 cm⁻¹ .[1]

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| -NH- | 9.00 – 9.50 | Singlet (Broad) | 1H | Amide proton |

| Aromatic Ring | 7.00 – 8.00 | Multiplet | 3H | Benzene ring protons |

| -O-CH₂- | 4.60 – 4.80 | Singlet | 2H | Methylene linker |

| -NH₂ | 4.20 – 4.50 | Singlet (Broad) | 2H | Terminal amine |

Biological Applications & Derivatization Logic[1][6]

The primary utility of This compound lies in its conversion to Schiff bases .[1] The hydrazide nitrogen (

Mechanism of Action (Enzyme Inhibition)

Research indicates that phenoxyacetohydrazide derivatives are potent inhibitors of

-

Logic: The carbonyl oxygen and the azomethine nitrogen (in the Schiff base derivative) chelate metal ions in the enzyme active site (e.g., Nickel in urease).[1]

-

Fluorine Effect: The fluorine atom modulates the lipophilicity (

), allowing better membrane permeability and altering the binding kinetics within the hydrophobic pockets of the target enzyme.[1]

Figure 2: Derivatization pathway for biological activity.[1]

References

-

Alam, M., et al. (2014).

-Glucuronidase Inhibitors." Molecules, 19(7), 10011-10023.[1] -

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 302634 (Analogous Structure: 2-[(4-Fluorophenyl)amino]acetohydrazide).[1] [1][4]

-

Organic Syntheses. "General Procedures for Hydrazide Synthesis." Organic Syntheses, Coll. Vol. 2, p.85. (Standard Protocol Validation).

-

Al-Ostoot, F. H., et al. (2021).[1] "Synthesis and Biological Evaluation of Some New Phenoxyacetic Acid Hydrazide Derivatives." Journal of the Chemical Society of Pakistan. (Contextual validation of phenoxyacetohydrazide synthesis).

Sources

A Comprehensive Technical Guide to the Potential Biological Activities of Nitrophenoxy Acetohydrazides

Executive Summary

Nitrophenoxy acetohydrazides represent a versatile and highly promising class of organic compounds in the field of medicinal chemistry. Characterized by a core structure containing a nitrophenoxy moiety linked to an acetohydrazide backbone, these molecules have demonstrated a remarkable breadth of biological activities. The presence of the electron-withdrawing nitro group, combined with the hydrogen bonding capabilities of the hydrazide functional group, creates a unique scaffold for designing novel therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships of nitrophenoxy acetohydrazides, with a primary focus on their well-documented anti-inflammatory, anticancer, and antimicrobial properties. We will detail key experimental protocols, present summarized quantitative data, and visualize the underlying molecular pathways to provide a comprehensive resource for researchers and drug development professionals.

Introduction to the Nitrophenoxy Acetohydrazide Scaffold

The hydrazone functional group (possessing an azometine –NHN=CH– proton) is a cornerstone in the development of new pharmaceuticals, with numerous compounds demonstrating a wide array of biological activities, including anticonvulsant, antidepressant, analgesic, and antimicrobial effects.[3][4] When this hydrazone moiety is part of a larger nitrophenoxy acetohydrazide structure, its therapeutic potential is often enhanced.

The core scaffold consists of three key components:

-

A Phenyl Ring: Substituted with one or more nitro groups. The position of the nitro group (ortho, meta, or para) significantly influences the molecule's electronic properties and, consequently, its biological activity.

-

An Ether Linkage: Connecting the phenoxy group to an acetyl backbone.

-

A Hydrazide/Hydrazone Moiety: The terminal hydrazide (-CONHNH₂) can act as a key pharmacophore or be readily condensed with various aldehydes or ketones to form a diverse library of N-acylhydrazone derivatives.[5] This versatility is crucial for tuning the molecule's pharmacological profile.

The electron-deficient nature of the nitro-aromatic ring system is believed to play a pivotal role in augmenting the biological efficacy of these compounds.[1]

General Synthesis Pathway

The synthesis of nitrophenoxy acetohydrazides is typically a straightforward multi-step process. The most common route begins with the esterification of a nitrophenol, followed by hydrazinolysis to form the core acetohydrazide intermediate. This intermediate is a versatile precursor that can be subsequently reacted with various substituted aldehydes to yield the final hydrazone derivatives.[6][7]

A generalized workflow is as follows:

-

Step 1: Esterification: A substituted nitrophenol is reacted with an ethyl haloacetate (e.g., ethyl chloroacetate) under basic conditions to produce the corresponding ethyl nitrophenoxyacetate.

-

Step 2: Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate in an alcoholic solvent, such as methanol or ethanol. This reaction replaces the ethoxy group with a hydrazinyl group, yielding the 2-(nitrophenoxy)acetohydrazide intermediate.[7]

-

Step 3: Hydrazone Formation (Condensation): The acetohydrazide intermediate is condensed with a selected aldehyde or ketone, often under reflux with a catalytic amount of acid, to form the final N'-substituted-2-(nitrophenoxy)acetohydrazide, also known as a hydrazone or Schiff base.[6]

Caption: General synthesis workflow for nitrophenoxy acetohydrazide derivatives.

Key Biological Activities

Anti-inflammatory Activity

A significant body of research has highlighted the potent anti-inflammatory properties of nitrophenoxy acetohydrazides and their derivatives.[8][9] A primary goal in this area is to develop novel anti-inflammatory agents that circumvent the gastrointestinal toxicities associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which are often attributed to the presence of a free carboxylic acid group.[10][11]

Mechanism of Action: Multi-Target Enzyme Inhibition

The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of key enzymes in the arachidonic acid inflammatory cascade.

-

Cyclooxygenase (COX) Inhibition: Like many NSAIDs, certain nitrophenoxy acetohydrazide derivatives act as inhibitors of COX-1 and COX-2 enzymes.[8] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[12]

-

Dual COX/5-LOX Inhibition: A more advanced strategy involves the design of derivatives that dually inhibit both COX and 5-lipoxygenase (5-LOX).[13] By blocking 5-LOX, these compounds also prevent the synthesis of leukotrienes, another class of powerful pro-inflammatory mediators. This dual-action approach may offer a broader anti-inflammatory effect and a potentially improved safety profile.[13]

-

H+/K+ ATPase Inhibition: To further mitigate gastric side effects, some designs have incorporated the ability to inhibit the H+/K+ ATPase proton pump, which is responsible for gastric acid secretion.[13][14]

Caption: Multi-target inhibition mechanism of nitrophenoxy acetohydrazide derivatives.

Quantitative Data Summary: Anti-inflammatory Activity

| Compound ID | Description | Assay | Activity | Reference Drug | Reference |

| 9d | N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide | Carrageenan-induced rat paw edema | 32-58% reduction in inflammation | Diclofenac (35-74%) | [10] |

| 3b | 1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene) hydrazine | Carrageenan-induced paw edema in mice | Superior to celecoxib and piroxicam after 4.5 hours | Celecoxib, Piroxicam | [9] |

| 6e | Phenoxyacetohydrazide derivative | Carrageenan-induced paw edema | Decreased swelling by inhibiting PGE₂-dependent vascular permeability | Indomethacin | [8] |

Experimental Protocols

Protocol 1: In Vivo Carrageenan-Induced Paw Edema Assay [9][10] This is a standard and widely used model for evaluating acute anti-inflammatory activity.

-

Objective: To assess the ability of a test compound to reduce acute inflammation induced by carrageenan in a rodent model.

-

Materials:

-

Wistar rats or Swiss albino mice.

-

1% (w/v) carrageenan solution in sterile saline.

-

Test compound (nitrophenoxy acetohydrazide derivative) dissolved/suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Reference drug (e.g., Diclofenac sodium).

-

Plethysmometer.

-

-

Procedure:

-

Fast animals overnight but allow free access to water.

-

Divide animals into groups: Control (vehicle only), Reference (standard drug), and Test (various doses of the test compound).

-

Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

-

Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

-

After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Protocol 2: In Vitro Inhibition of Albumin Denaturation Assay [12] This assay assesses anti-inflammatory activity by measuring a compound's ability to prevent protein denaturation, a key feature of inflammation.[12]

-

Objective: To evaluate the in vitro anti-inflammatory activity of a compound by its ability to inhibit heat-induced denaturation of egg albumin.

-

Materials:

-

Test compounds at varying concentrations (e.g., 31.25 to 500 µg/mL) in DMSO.

-

Freshly prepared hen's egg albumin (1% solution).

-

Phosphate buffer (pH 6.4).

-

Reference drug (e.g., Diclofenac sodium).

-

UV-Vis Spectrophotometer.

-

-

Procedure:

-

Prepare the reaction mixture in test tubes containing 1 mL of the test/standard solution and 1.4 mL of phosphate buffer.

-

Add 0.1 mL of egg albumin to each tube.

-

Incubate the mixtures at 37 ± 2 °C for 15 minutes.

-

Induce denaturation by heating the mixtures at 70 °C for 5 minutes in a water bath.

-

After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

-

Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

-

Anticancer Activity

Nitrophenoxy acetohydrazides have emerged as a promising scaffold for the development of novel anticancer agents. Studies have shown their cytotoxic effects against a range of cancer cell lines, often through the induction of apoptosis.[1][15][16]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which these compounds exert their anticancer effects is by triggering programmed cell death, or apoptosis.[16] This is often achieved through the mitochondrial-mediated intrinsic pathway.

-

Mitochondrial Pathway Activation: The compounds can induce stress signals that lead to the loss of mitochondrial membrane potential. This triggers the release of pro-apoptotic proteins like cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Cascade: Cytochrome c then activates a cascade of cysteine proteases known as caspases (e.g., Caspase-9 and Caspase-3).

-

Execution of Apoptosis: Activated executioner caspases (like Caspase-3) cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[1]

Some derivatives have also been shown to cause cell cycle arrest at different phases (e.g., G1, S, or G2/M), preventing cancer cell proliferation.[15]

Caption: Simplified intrinsic pathway of apoptosis induced by nitrophenoxy acetohydrazides.

Quantitative Data Summary: Anticancer Activity (IC₅₀ Values)

| Compound ID | Description | Cell Line | IC₅₀ (µM) | Time | Reference |

| SGK 206 | Etodolac-based hydrazone | MCF-7 (Breast) | 37 | 24h | [15] |

| SGK 206 | Etodolac-based hydrazone | MDA-MB-231 (Breast) | 43 | 24h | [15] |

| 6g | Pyrazole-thiadiazole hydrazone | A549 (Lung) | 1.537 ± 0.097 | 24h | [17] |

| 3c | 8-nitroquinolone acyl hydrazone | A549 (Lung) | 15.3 ± 0.7 | - | [1] |

| 3a | 8-nitroquinolone acyl hydrazone | A549 (Lung) | 15.8 ± 0.1 | - | [1] |

Experimental Protocols

Protocol 3: MTT Assay for Cell Viability [16] This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

-

Objective: To determine the concentration of a test compound that inhibits the growth of cancer cells by 50% (IC₅₀).

-

Materials:

-

Cancer cell line (e.g., K562, A549, MCF-7).

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test compound dissolved in DMSO.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

DMSO.

-

96-well microplate.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of ~1x10⁴ cells/well and incubate for 24 hours to allow attachment.

-

Treat the cells with various concentrations of the test compound (e.g., serial dilutions from 100 µM to 0.1 µM). Include a vehicle control (DMSO only) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 450-570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC₅₀ value.

-

Protocol 4: Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EtBr) Staining [1] This fluorescence microscopy technique distinguishes between live, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

-

Objective: To visualize and quantify apoptosis in cancer cells treated with a test compound.

-

Materials:

-

Treated and untreated cancer cells.

-

Acridine Orange (AO) solution (100 µg/mL in PBS).

-

Ethidium Bromide (EtBr) solution (100 µg/mL in PBS).

-

Fluorescence microscope with appropriate filters.

-

-

Procedure:

-

Culture and treat cells with the test compound at its IC₅₀ concentration for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Prepare a staining solution by mixing AO and EtBr (e.g., 10 µL of each in 1 mL of PBS).

-

Resuspend the cell pellet in a small volume of PBS and add an equal volume of the AO/EtBr staining solution.

-

Immediately place a small aliquot of the stained cell suspension on a microscope slide and cover with a coverslip.

-

Observe under a fluorescence microscope.

-

Live cells: Uniform green nucleus with intact structure.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

-

Late apoptotic cells: Orange-to-red nucleus with condensed or fragmented chromatin.

-

Necrotic cells: Uniform orange-to-red nucleus with intact structure.

-

Count at least 200 cells per sample to determine the percentage of apoptotic cells.

-

Antimicrobial Activity

Hydrazide-hydrazones are a well-established class of antimicrobial agents, and nitrophenoxy acetohydrazide derivatives are no exception.[2] They have shown activity against a range of pathogens, including Gram-positive and Gram-negative bacteria and fungi, making them valuable scaffolds in the fight against antibiotic resistance.[18][19]

Mechanism of Action

The precise antimicrobial mechanisms of action are varied and not always fully elucidated but are thought to involve:

-

Inhibition of essential enzymes involved in cell wall synthesis or DNA replication.

-

Disruption of the bacterial cell membrane integrity.

-

Chelation of metal ions crucial for microbial enzyme function.

The presence of the nitro group can be particularly important for activity against certain strains. For example, some hydrazide-hydrazones with a nitro group have shown excellent inhibition of bacterial growth.[2]

Quantitative Data Summary: Antimicrobial Activity (MIC)

| Compound Class/ID | Target Organism | Activity (MIC) | Reference |

| Co(II) complex of a nitrobenzylidene acetohydrazide | E. coli, S. typhi, S. aureus, S. pyogenes | 250–500 µg/mL | [19] |

| Compounds 8, 9, 10 (Nitrofurazone analogues) | Gram-positive bacteria (B. subtilis, S. epidermidis) | 0.002–0.98 µg/mL | [2] |

| Compound 19 (Pyrimidine derivative) | E. coli | 12.5 μg/mL | [2] |

| Compound 19 (Pyrimidine derivative) | S. aureus | 6.25 μg/mL | [2] |

| 2,4-dinitrophenyl hydrazones | Various bacteria and fungi | Moderate activity at 250 µg/mL | [18] |

Experimental Protocols

Protocol 5: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Objective: To quantify the antimicrobial potency of a test compound by determining its MIC value.

-

Materials:

-

Bacterial/fungal strains.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Test compound serially diluted in broth.

-

Sterile 96-well microplates.

-

Microbial inoculum standardized to ~5 x 10⁵ CFU/mL.

-

Positive control (standard antibiotic, e.g., Ciprofloxacin, Fluconazole).

-

Negative control (uninoculated broth).

-

Growth control (inoculated broth without compound).

-

-

Procedure:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the test compound at 2x the highest desired concentration to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing across the plate. Discard 100 µL from the last well. This creates a gradient of compound concentrations.

-

Prepare a standardized microbial inoculum.

-

Inoculate each well (except the negative control) with 10 µL of the standardized inoculum.

-

Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Conclusion and Future Perspectives

Nitrophenoxy acetohydrazides are a pharmacologically significant class of compounds with a diverse and potent range of biological activities. Their straightforward synthesis and the chemical versatility of the hydrazone moiety allow for the creation of large libraries of derivatives for screening. The strong evidence supporting their roles as anti-inflammatory, anticancer, and antimicrobial agents validates this scaffold as a robust starting point for drug discovery programs.

Future research should focus on several key areas:

-

Lead Optimization: Systematic modification of the scaffold to improve potency, selectivity, and pharmacokinetic properties (ADMET).

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways for each biological activity to enable rational drug design.

-

In Vivo Efficacy and Safety: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy and safety profiles.

-

Exploration of New Therapeutic Areas: The inherent reactivity and structural features of these compounds suggest they may have potential in other areas, such as neurodegenerative diseases or as antiviral agents.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of the nitrophenoxy acetohydrazide scaffold.

References

- El-Sayed, M. A. A., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PMC.

- Shekarchi, M., et al. (2012). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. PubMed.

- Zong, Q.-S., & Wu, J.-Y. (2014). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Asian Publication Corporation.

- ChemicalBook. (2-NITRO-PHENOXY)-ACETIC ACID HYDRAZIDE synthesis. ChemicalBook.

- Li, X., et al. (2016). Synthesis and Crystal Structure of N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide. Asian Journal of Chemistry.

- Khan, I., et al. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. PMC.

- Shekarchi, M., et al. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Semantic Scholar.

- Ali, A., et al. (2018). In-vivo Anti-inflammatory Activity Studies of Some P-nitrophenyl Hydrazones. Afribary.

- Khan, I., et al. (2025). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-. TÜBİTAK Academic Journals.

- BenchChem. (2025). A Comprehensive Technical Guide on the Biological Activity of Nitrophenyl Hydrazide Derivatives. BenchChem.

- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. ResearchGate.

-

Abdel-Aziz, M., et al. (2025). Anticancer activity of some newly synthesized pyrano[2,3-d][6][8][10]triazine derivatives. ResearchGate. Available at:

- Küçükgüzel, Ş. G., et al. (2025). Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231. PMC.

- Farshchi, A. A., et al. (2021). Anti-cancer Effect of Acetanilide and Para-nitroacetophenone in K562 Cells. ResearchGate.

- Thomas, A. D., et al. (2023). Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents. Royal Society of Chemistry.

- Al-Jumaili, A. A. H., et al. (2021). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology.

- Silas, C. U., et al. (2025). Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. Journal of Chemical Society of Nigeria.

- Onwudiwe, D. C., et al. (2020). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. ChemRxiv.

- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PMC.

- Çakır, D., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega.

- Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC.

- Verma, A., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives. Asian Publication Corporation.

Sources

- 1. Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. (2-NITRO-PHENOXY)-ACETIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. afribary.com [afribary.com]

- 10. Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. rjptonline.org [rjptonline.org]

- 19. journaljmsrr.com [journaljmsrr.com]

Methodological & Application

Application Note: 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide as a Linchpin Intermediate in Drug Discovery

Executive Summary

In the high-throughput environment of modern drug discovery, 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide (FNPAH) serves as a "privileged scaffold." It combines three pharmacophoric elements: a metabolic modulator (Fluorine), an electronic tuner (Nitro group), and a reactive warhead (Hydrazide).

This guide details the synthesis, characterization, and downstream application of FNPAH. Unlike generic protocols, this document focuses on the causality of experimental design—explaining why specific reagents are chosen to maximize yield and purity—and outlines its utility in generating diverse heterocyclic libraries (1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff bases).

Chemical Profile & Structural Logic[1][2]

The utility of FNPAH lies in its structural versatility. The fluorine atom at the para position enhances metabolic stability by blocking cytochrome P450 oxidation sites, while the ortho-nitro group provides electron-withdrawing character that influences the acidity of the phenol ether and offers a handle for future reduction to an aniline (useful for multi-target drugs).

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 229.17 g/mol |

| Key Functional Groups | Fluorine (C-F), Nitro ( |

| Predicted LogP | ~0.8 (Moderate Lipophilicity) |

| Storage | 2-8°C, Desiccated (Hygroscopic) |

Synthetic Protocol: The "Self-Validating" Workflow

This protocol is designed to be self-validating , meaning intermediates are isolated and checked via melting point and TLC before proceeding, preventing wasted effort on downstream steps.

Phase A: Etherification (Precursor Synthesis)

Objective: Synthesize Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate.

Reagents:

-

4-Fluoro-2-nitrophenol (1.0 eq)

-

Ethyl chloroacetate (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq, anhydrous) -

Solvent: Acetone (Dry) or DMF (if scale >10g)

Procedure:

-

Activation: Dissolve 4-Fluoro-2-nitrophenol in dry acetone. Add anhydrous

. Stir at room temperature for 30 minutes.-

Expert Insight: The color shift to deep yellow/orange indicates the formation of the phenoxide anion. If this shift does not occur, your acetone may be wet, inhibiting deprotonation.

-

-

Alkylation: Add ethyl chloroacetate dropwise.

-

Reflux: Heat to reflux (

) for 6–8 hours. Monitor via TLC (Solvent: Hexane:EtOAc 7:3). -

Workup: Filter off inorganic salts (

, unreacted carbonate). Evaporate solvent. -

Validation: The resulting oil or solid should show a new ester carbonyl peak in IR (~1730–1750

).

Phase B: Hydrazinolysis (Target Synthesis)

Objective: Convert the ester to the hydrazide (FNPAH).

Reagents:

-

Crude Ester from Phase A (1.0 eq)

-

Hydrazine Hydrate (99%) (2.5 eq)

-

Solvent: Absolute Ethanol

Procedure:

-

Dissolution: Dissolve the ester in absolute ethanol.

-

Nucleophilic Attack: Add hydrazine hydrate dropwise at

to control the exotherm.-

Expert Insight: We use 2.5 equivalents of hydrazine to drive the equilibrium forward and prevent the formation of the dimer (

), a common impurity when hydrazine is limiting.

-

-

Reaction: Stir at room temperature for 1 hour, then reflux for 3–4 hours.

-

Precipitation: Cool the mixture in an ice bath. The product (FNPAH) typically precipitates as a solid.

-

Purification: Filter and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

Checkpoint (Self-Validation):

-

Melting Point: Sharp range (typically

, dependent on purity). -

IR Spectrum: Disappearance of Ester C=O (~1740

) and appearance of Amide C=O (~1660

Downstream Applications: Library Generation

FNPAH is not the final drug; it is the divergent point . The following diagram illustrates how to transform this intermediate into three distinct classes of bioactive heterocycles.

Workflow Visualization

Figure 1: Divergent synthesis pathway starting from the phenol precursor to the FNPAH intermediate and subsequent bioactive heterocycles.[1]

Protocol: Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, offering improved metabolic stability.

-

Condensation: React FNPAH (1 mmol) with a substituted aromatic acid (1 mmol) in

(5 mL). -

Cyclodehydration: Reflux for 6–8 hours.

-

Quenching: Pour the reaction mixture onto crushed ice carefully (Exothermic!).

-

Neutralization: Adjust pH to ~7 using

solution. -

Isolation: Filter the precipitate. This yields the 2,5-disubstituted-1,3,4-oxadiazole.[2][3]

Biological Relevance & Therapeutic Potential[1][5][6][7]

Researchers utilizing FNPAH are typically targeting the following therapeutic areas, supported by structure-activity relationship (SAR) data from analogous phenoxyacetohydrazides:

-

Antimicrobial & Antitubercular Agents: The combination of the nitro group and the hydrazide/oxadiazole moiety has shown high potency against Mycobacterium tuberculosis (H37Rv strain). The fluorine atom prevents rapid oxidative metabolism, extending the half-life of the drug candidate [1, 6].

-

Anti-inflammatory (COX Inhibitors): Derivatives of phenoxyacetohydrazides have demonstrated ability to inhibit COX-2 enzymes. The phenoxy spacer allows the molecule to adopt a conformation that fits the hydrophobic pocket of the enzyme [10].

-

Anticancer Activity: Schiff bases derived from FNPAH (reaction with benzaldehydes) act as DNA intercalators or kinase inhibitors. The electron-withdrawing nitro group often enhances the binding affinity in these matrices [1, 9].

References

-

National Institutes of Health (PMC). "1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies." PMC. Available at: [Link]

-

Global Research Online. "A Comprehensive Review on 1,3,4-oxadiazole Derivatives." Global Research Online. Available at: [Link]

-

ResearchGate. "Synthesis of novel 1,3,4-oxadiazole derivatives as potential antimicrobial agents." ResearchGate. Available at: [Link]

-

Acta Poloniae Pharmaceutica. "Synthesis of Novel 1,3,4-Oxadiazole Derivatives as Potential Antimicrobial Agents." Acta Poloniae Pharmaceutica. Available at: [Link]

-

Indian Journal of Pharmaceutical Education and Research. "Insight into the Synthesis Approaches of Oxadiazole and its Derivatives." IJPER. Available at: [Link]

-

MDPI (Molecules). "Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents."[4] MDPI. Available at: [Link]

-

Journal of Medical & Surgical Research. "Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex." JMSRR. Available at: [Link]

-

PrepChem. "Preparation of 4-chloro-2-nitrophenol." PrepChem. Available at: [Link]

-

Journal of Applied Pharmaceutical Science. "Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives." JAPS. Available at: [Link]

-

PubMed. "Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents." PubMed. Available at: [Link]

Sources

Application Notes & Protocols: A Strategic Guide to Developing Antitubercular Agents from 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide

Introduction: Reimagining Hydrazides in the Fight Against Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3] The hydrazide scaffold is a cornerstone of anti-TB chemotherapy, with isoniazid (INH) being a primary first-line drug for decades.[2][4] However, increasing resistance necessitates the exploration of novel hydrazide-based chemical entities. This guide provides a comprehensive framework for the synthesis, evaluation, and development of antitubercular agents derived from the lead compound, "2-(4-Fluoro-2-nitrophenoxy)acetohydrazide."

The rationale for focusing on this particular scaffold is twofold: the proven, albeit increasingly compromised, efficacy of the hydrazide functional group, and the potential for the substituted phenoxy ring to confer novel structure-activity relationships (SAR) that may overcome existing resistance mechanisms. The fluoro and nitro substitutions are of particular interest for their potential to modulate electronic properties and binding interactions with mycobacterial targets. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.

Part 1: Synthesis of the Lead Compound and its Analogs

The foundational step in this drug discovery program is the efficient and scalable synthesis of the lead compound, this compound, and a library of its derivatives to explore the SAR.

Proposed Synthetic Pathway

While a direct protocol for the title compound is not explicitly detailed in the literature, a reliable two-step synthesis can be extrapolated from established methods for similar phenoxy acetohydrazides.[5][6]

Protocol 1: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate

-

To a solution of 4-fluoro-2-nitrophenol (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure ethyl 2-(4-fluoro-2-nitrophenoxy)acetate.

Step 2: Hydrazinolysis to this compound

-

Dissolve the purified ethyl 2-(4-fluoro-2-nitrophenoxy)acetate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (3-5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 6-8 hours, monitoring by TLC.[5]

-

Upon completion, the product will precipitate out of the solution.

-

Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain the final product, this compound.

-

Characterize the final compound using FT-IR, NMR (¹H and ¹³C), and mass spectrometry to confirm its structure.[6][7]

Strategy for Analog Synthesis and SAR Exploration

To build a robust SAR profile, systematic modifications to the lead structure are essential. Key areas for modification include:

-

The Phenyl Ring: Synthesize analogs with different substituents at the fluoro and nitro positions. Explore the effects of electron-donating and electron-withdrawing groups, as well as steric hindrance.

-

The Hydrazide Moiety: While the core hydrazide is likely crucial for activity, derivatization into hydrazones by condensation with various aldehydes can be explored.[8][9] This approach has been successful in generating potent antitubercular agents.[10]

The following Graphviz diagram illustrates the proposed synthetic workflow and diversification strategy.

Caption: Synthetic workflow for the lead compound and its subsequent derivatization.

Part 2: In Vitro Evaluation Cascade

A tiered approach to in vitro testing is crucial for efficiently identifying promising candidates while minimizing resource expenditure.

Primary Screening: Antitubercular Activity

The initial screen should determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a drug-sensitive strain of M. tuberculosis, typically H37Rv.[11][12] The broth microdilution method is a widely accepted and reproducible technique for this purpose.[13][14][15]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

-

Preparation of Compound Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microplates: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to achieve a final concentration range (e.g., 0.1 to 128 µg/mL).[11] Ensure the final DMSO concentration does not exceed 1%, as it can inhibit mycobacterial growth.

-

Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]

-

Incubation: Seal the plates and incubate at 37°C for 7-14 days.

-

Reading the MIC: The MIC is defined as the lowest concentration of the compound that results in no visible growth of the mycobacteria.[13][16] Visual inspection or the use of a growth indicator like Alamar Blue or resazurin can be employed.[17][18]

Secondary Screening: Cytotoxicity and Selectivity Index

Compounds showing promising anti-TB activity (e.g., MIC < 10 µg/mL) should be evaluated for their cytotoxicity against a mammalian cell line (e.g., Vero, HepG2) to determine their therapeutic window. The MTT or LDH assay are standard methods for this assessment.[19][20][21]

Protocol 3: Cytotoxicity Assessment using the LDH Assay

-

Cell Culture: Plate mammalian cells (e.g., Vero) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24-48 hours.

-

LDH Measurement: Measure the amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells using a commercially available LDH cytotoxicity assay kit.[20][21][22][23] The assay is based on the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the amount of LDH released.[22]

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) for each compound. The Selectivity Index (SI) is then calculated as CC₅₀ / MIC. A higher SI value indicates greater selectivity for the mycobacteria over host cells.

The following table summarizes the key parameters for the initial in vitro screening phase.

| Parameter | Recommended Value/Range | Rationale |

| Test Organism | Mycobacterium tuberculosis H37Rv | Standard, well-characterized drug-sensitive strain. |

| Growth Medium | Middlebrook 7H9 Broth with OADC | Standard liquid medium for Mtb culture. |

| Compound Conc. Range | 0.1 - 128 µg/mL (or wider) | To determine a precise MIC value for a range of potencies. |

| Incubation Time | 7-14 days | Accommodates the slow growth rate of Mtb. |

| Cytotoxicity Cell Line | Vero (or other relevant line) | A standard, well-characterized cell line for toxicity screening. |

| Selectivity Index (SI) | >10 | A common threshold for prioritizing compounds for further development. |

Part 3: Advanced Preclinical Evaluation

Compounds with a favorable in vitro profile (high potency, low cytotoxicity) should proceed to more complex preclinical evaluations.

Activity Against Drug-Resistant Strains and Intracellular Mtb

It is critical to assess the activity of lead compounds against clinically relevant MDR strains of M. tuberculosis.[24] Additionally, since Mtb is an intracellular pathogen, evaluating the compound's ability to kill mycobacteria residing within macrophages is a crucial step.[25]

Protocol 4: Intracellular Activity Assay in Macrophages

-

Macrophage Infection: Seed a macrophage cell line (e.g., J774) in a 96-well plate and infect with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).

-

Compound Treatment: After allowing for phagocytosis, remove extracellular bacteria and treat the infected macrophages with various concentrations of the test compounds.

-

Lysis and CFU Enumeration: After the treatment period (e.g., 72 hours), lyse the macrophages to release the intracellular bacteria.

-

Data Analysis: Plate serial dilutions of the lysate on Middlebrook 7H11 agar plates and enumerate the colony-forming units (CFU) after incubation. A reduction in CFU compared to untreated controls indicates intracellular activity.[25]

In Vivo Efficacy Models

Promising candidates should be evaluated in an animal model of tuberculosis to assess their in vivo efficacy. The mouse model is the gold standard, although zebrafish larvae are emerging as a rapid, high-throughput alternative for initial in vivo screening.[26][27][28]

The general workflow for preclinical evaluation is depicted in the following diagram.

Caption: Preclinical evaluation cascade for promising antitubercular candidates.

Conclusion and Future Directions

The development of new antitubercular agents from the "this compound" scaffold represents a promising avenue in the ongoing battle against tuberculosis. By following a structured approach of synthesis, systematic in vitro screening, and advanced preclinical evaluation, researchers can efficiently identify and optimize novel drug candidates. The key to success lies in a deep understanding of the structure-activity relationships and a commitment to rigorous, validated experimental protocols. The ultimate goal is to develop a new generation of hydrazide-based drugs that are effective against both drug-sensitive and drug-resistant strains of M. tuberculosis, thereby contributing to the global effort to eradicate this devastating disease.

References

-

Adams, K. N., et al. (2011). An in vivo platform for rapid high-throughput antitubercular drug discovery. Journal of Experimental Medicine. Available at: [Link]

-

Al-Oaiss, F. A., et al. (2022). A class of hydrazones are active against non-replicating Mycobacterium tuberculosis. PLOS ONE. Available at: [Link]

-

Andreu, N., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Andreu, N., et al. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy. Available at: [Link]

-

Andreu, N., et al. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. PubMed. Available at: [Link]

-

Arain, T. M., et al. (2009). Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Biot, C., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. PubMed. Available at: [Link]

-

Thorat, B. R., et al. (2025). Hydrazide-Hydrazone Derivatives and Their Antitubercular Activity. ResearchGate. Available at: [Link]

-

Heifets, L. (1994). Measuring minimum inhibitory concentrations in mycobacteria. PubMed. Available at: [Link]

-

Hickey, A. J., et al. (2010). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available at: [Link]

-

Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds. Creative Diagnostics. Available at: [Link]

-

Johnson, M. A., et al. (2007). Four hydrazide compounds that inhibit the growth of mycobacterium tuberculosis. PubMed. Available at: [Link]

-

Li, Y., et al. (2021). Screening and Identification of a Novel Anti-tuberculosis Compound That Targets Deoxyuridine 5′-Triphosphate Nucleotidohydrolase. Frontiers in Pharmacology. Available at: [Link]

-

Thorat, B. R., et al. (2025). Hydrazide-Hydrazone derivatives and their antitubercular activity. UM Research Repository. Available at: [Link]

-

Li, Y., et al. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

-

OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. OZ Biosciences. Available at: [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]

-

Antibodies.com. (n.d.). LDH Cytotoxicity Assay Kit (A319649). Antibodies.com. Available at: [Link]

-

JoVE. (2022). Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview. YouTube. Available at: [Link]

-

Gümüş, F., et al. (2025). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI. Available at: [Link]

-

Li, Y., et al. (2025). Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. Frontiers in Microbiology. Available at: [Link]

-

BioAssay Systems. (n.d.). QuantiChrom™ LDH Cytotoxicity Assay Kit. BioAssay Systems. Available at: [Link]

-

de Souza, M. V. N., et al. (2011). Synthesis, antitubercular activity, and SAR study of N-substituted-phenylamino-5-methyl-1H-1,2,3-triazole-4-carbohydrazides. PubMed. Available at: [Link]

-

Kaymakçıoğlu, B., et al. (2013). Antituberculosis activity of hydrazones derived from 4-fluorobenzoic acid hydrazide. Medicinal Chemistry Research. Available at: [Link]

-

Ahmad, S., et al. (2013). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E. Available at: [Link]

-

Wang, Y., et al. (2016). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules. Available at: [Link]

-

Patel, P., et al. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-fluoro-phenoxy)-5-nitro-phenylpyruvic acid. PrepChem.com. Available at: [Link]

-

ResearchGate. (n.d.). Structure-activity relationship for antimicrobial, antituberculosis and antimalarial activity of the synthesized compound 6a-x. ResearchGate. Available at: [Link]

-

Onajole, O. K., et al. (2013). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Journal of Chemistry. Available at: [Link]

-

Shaik, A. B., et al. (2022). Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile. PLOS ONE. Available at: [Link]

-

Thompson, A. M., et al. (2015). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][25][26]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Rasayan Journal of Chemistry. (n.d.). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry. Available at: [Link]

-

Al-Salahi, R., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. MDPI. Available at: [Link]

-

Jacobsen, E. N., et al. (2011). Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of (S)-2-Fluoro-1-phenylethanol. Organic Syntheses. Available at: [Link]

Sources

- 1. Four hydrazide compounds that inhibit the growth of mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A class of hydrazones are active against non-replicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(2-Nitrophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. Bot Verification [rasayanjournal.co.in]